

Spectroscopic Characterization of 2-Chloro-4-methylphenylhydrazine Hydrochloride: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-4-methylphenylhydrazine
hydrochloride

Cat. No.: B1387618

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This technical guide provides an in-depth analysis of the spectroscopic data for **2-Chloro-4-methylphenylhydrazine hydrochloride** ($C_7H_{10}Cl_2N_2$), a key intermediate in pharmaceutical synthesis. The structural elucidation of this compound is paramount for quality control and reaction monitoring in drug development. This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering field-proven insights into the experimental choices and data interpretation.

Introduction to 2-Chloro-4-methylphenylhydrazine Hydrochloride

2-Chloro-4-methylphenylhydrazine hydrochloride is a substituted hydrazine derivative. Its molecular structure, comprising a chlorinated and methylated benzene ring attached to a hydrazine moiety, makes it a versatile building block in the synthesis of various heterocyclic compounds, particularly indole derivatives. Accurate and comprehensive characterization is crucial to ensure the identity, purity, and stability of this reagent, which directly impacts the quality and yield of subsequent reactions. Spectroscopic methods provide a powerful, non-destructive means to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For **2-Chloro-4-methylphenylhydrazine hydrochloride**, both ^1H and ^{13}C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the presence of the hydrazine and methyl groups.

Predicted ^1H NMR Spectral Data

The ^1H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The data presented below is based on spectral prediction tools and analysis of similar structures, as direct experimental data is not widely published.

Predicted Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet (broad)	3H	-NHNH ₃ ⁺
~7.3	Singlet	1H	Ar-H (Position 3)
~7.1	Doublet	1H	Ar-H (Position 5)
~6.9	Doublet	1H	Ar-H (Position 6)
~2.3	Singlet	3H	-CH ₃

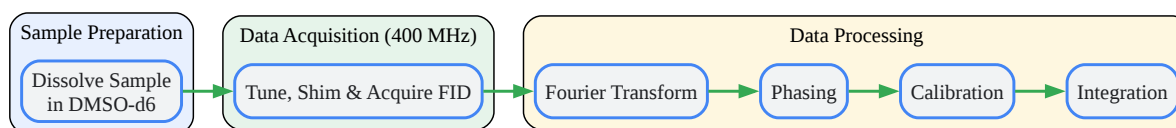
Rationale for Experimental Choices: The choice of a deuterated solvent is critical. Dimethyl sulfoxide- d_6 (DMSO- d_6) is a suitable option due to its ability to dissolve the hydrochloride salt and its distinct solvent peak that does not interfere with the analyte's signals. The broadness of the -NHNH₃⁺ signal is expected due to quadrupolar relaxation and proton exchange.

Experimental Protocol for ^1H NMR Spectroscopy

- Sample Preparation: Accurately weigh approximately 5-10 mg of **2-Chloro-4-methylphenylhydrazine hydrochloride** and dissolve it in 0.6-0.7 mL of DMSO- d_6 in a clean, dry NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition:

- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a standard one-dimensional ^1H spectrum.
- Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
- Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
- Data Processing:
 - Apply a Fourier transform to the free induction decay (FID).
 - Phase the resulting spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak of DMSO- d_6 ($\delta \sim 2.50$ ppm) as the internal standard.
 - Integrate the signals to determine the relative proton ratios.

^1H NMR Workflow Diagram



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Caption: Workflow for ^1H NMR Analysis.

Predicted ^{13}C NMR Spectral Data

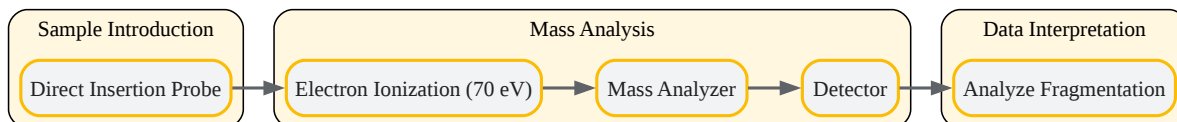
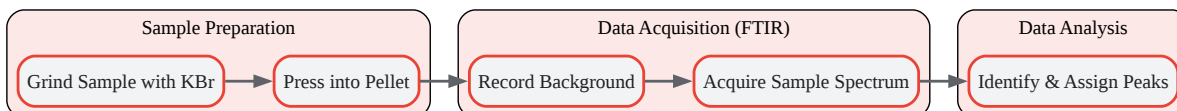
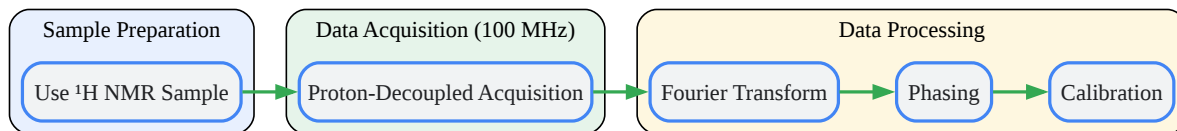
The ^{13}C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

Predicted Chemical Shift (δ) ppm	Assignment
~145	C-N
~135	C-Cl
~132	C-CH ₃
~130	Ar-CH (Position 5)
~128	Ar-CH (Position 3)
~115	Ar-CH (Position 6)
~20	-CH ₃

Experimental Protocol for ¹³C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
- Instrumentation: A 400 MHz spectrometer (operating at ~100 MHz for ¹³C).
- Data Acquisition:
 - Acquire a proton-decoupled ¹³C spectrum.
 - Set a wider spectral width (e.g., 0-160 ppm).
 - A greater number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.
- Data Processing:
 - Process the FID similarly to the ¹H spectrum.
 - Calibrate the chemical shift using the DMSO-d₆ solvent peak (δ ~39.52 ppm).

¹³C NMR Workflow Diagram



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